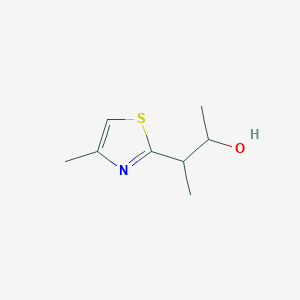![molecular formula C5H12ClO5PS B13564438 Diethyl[(chlorosulfonyl)methyl]phosphonate](/img/structure/B13564438.png)
Diethyl[(chlorosulfonyl)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl[(chlorosulfonyl)methyl]phosphonate is an organophosphorus compound with significant applications in organic synthesis and industrial chemistry. This compound is known for its unique reactivity and versatility, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethyl[(chlorosulfonyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with chlorosulfonylmethane under controlled conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl[(chlorosulfonyl)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .
Applications De Recherche Scientifique
Diethyl[(chlorosulfonyl)methyl]phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which diethyl[(chlorosulfonyl)methyl]phosphonate exerts its effects involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparaison Avec Des Composés Similaires
Diethyl phosphonate: A simpler analog without the chlorosulfonyl group, used in similar applications but with different reactivity.
Dimethyl methylphosphonate: Another related compound with distinct properties and uses, particularly as a flame retardant.
Uniqueness: Diethyl[(chlorosulfonyl)methyl]phosphonate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and allows for a broader range of chemical transformations compared to its simpler analogs .
Propriétés
Formule moléculaire |
C5H12ClO5PS |
|---|---|
Poids moléculaire |
250.64 g/mol |
Nom IUPAC |
diethoxyphosphorylmethanesulfonyl chloride |
InChI |
InChI=1S/C5H12ClO5PS/c1-3-10-12(7,11-4-2)5-13(6,8)9/h3-5H2,1-2H3 |
Clé InChI |
KIARZZYKBUQYOF-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CS(=O)(=O)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


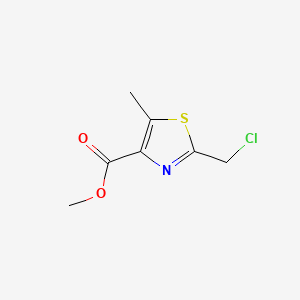
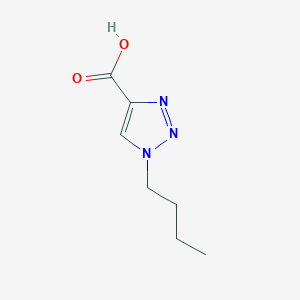




![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B13564382.png)
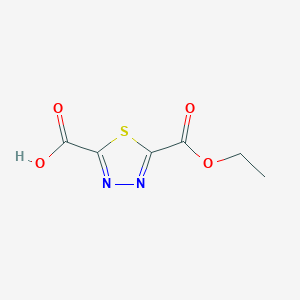
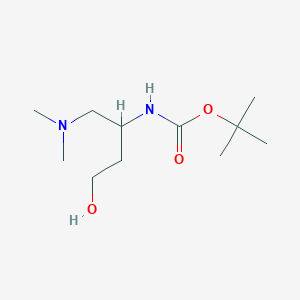
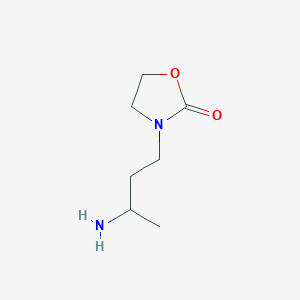
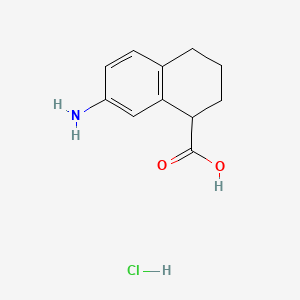
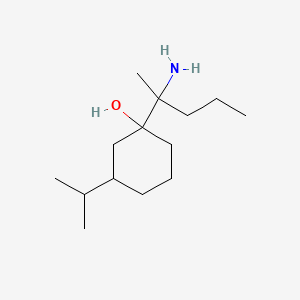
![8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane](/img/structure/B13564419.png)
